molecular formula C5H3BrF2O B11903624 2-Bromo-4-(difluoromethyl)furan

2-Bromo-4-(difluoromethyl)furan

Cat. No.: B11903624
M. Wt: 196.98 g/mol
InChI Key: NDYYVCHRVMUASM-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)furan is a heterocyclic organic compound characterized by a furan ring substituted with bromine and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(difluoromethyl)furan typically involves the bromination of 4-(difluoromethyl)furan. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(difluoromethyl)furan can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted furans can be obtained.

    Oxidation Products: Typically results in the formation of furanones or other oxygenated derivatives.

    Reduction Products: Leads to the formation of dihydrofuran derivatives.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)furan largely depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to target proteins .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-(difluoromethyl)furan stands out due to the presence of both bromine and difluoromethyl groups, which confer unique reactivity and electronic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research domains.

Properties

Molecular Formula

C5H3BrF2O

Molecular Weight

196.98 g/mol

IUPAC Name

2-bromo-4-(difluoromethyl)furan

InChI

InChI=1S/C5H3BrF2O/c6-4-1-3(2-9-4)5(7)8/h1-2,5H

InChI Key

NDYYVCHRVMUASM-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1C(F)F)Br

Origin of Product

United States

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